molecular formula C19H25NO4 B2434691 Boc-L-Tyrosinol CAS No. 220237-31-0

Boc-L-Tyrosinol

Cat. No.: B2434691
CAS No.: 220237-31-0
M. Wt: 331.412
InChI Key: RHXVDCUWFNYICS-AWEZNQCLSA-N
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Description

Boc-L-Tyrosinol, also known as tert-butoxycarbonyl-L-tyrosinol, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has a molecular formula of C14H21NO4 and a molecular weight of 267.33 g/mol . It appears as a white powder and is known for its high purity, typically ≥ 99% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-Tyrosinol can be synthesized through several methods. One common approach involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an aqueous solution under controlled conditions to ensure high yield and purity. The process involves adding the aqueous solution of L-tyrosine and the base to (Boc)2O in batches under a one-pot condition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and minimal environmental impact. The reaction conditions are carefully controlled to achieve high yields and purity, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Boc-L-Tyrosinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Boc-L-Tyrosinol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-L-Tyrosinol involves its role as a protecting group for the amino group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild acidic conditions . The molecular targets and pathways involved in its action are primarily related to its role in protecting the amino group during chemical reactions .

Comparison with Similar Compounds

Uniqueness: Boc-L-Tyrosinol is unique due to its specific structure, which includes both a phenolic hydroxyl group and a protected amino group. This dual functionality makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579831
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-46-4, 282100-80-5
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83345-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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